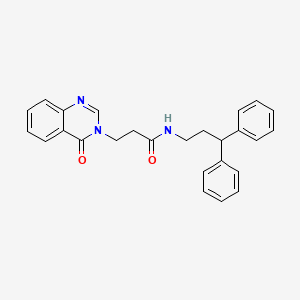

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Beschreibung

N-(3,3-Diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a propanamide backbone linked to a 4-oxoquinazoline moiety and a 3,3-diphenylpropyl group.

Eigenschaften

Molekularformel |

C26H25N3O2 |

|---|---|

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C26H25N3O2/c30-25(16-18-29-19-28-24-14-8-7-13-23(24)26(29)31)27-17-15-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,22H,15-18H2,(H,27,30) |

InChI-Schlüssel |

LSRMYVOCCUVXOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,3-Diphenylpropyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamid umfasst typischerweise die folgenden Schritte:

Bildung des Quinazolinonkernes: Der Quinazolinonkern kann durch Cyclisierung von Anthranilsäurederivaten mit Formamid oder anderen geeigneten Reagenzien synthetisiert werden.

Anlagerung der Propanamidgruppe: Die Propanamidgruppe kann durch Amidbindungsbildung unter Verwendung geeigneter Kupplungsreagenzien wie EDCI oder DCC eingeführt werden.

Einführung der Diphenylpropylgruppe: Die Diphenylpropylgruppe kann durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide und Basenkatalysatoren angelagert werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3,3-Diphenylpropyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit zusätzlichen Sauerstofffunktionalitäten führen, während die Reduktion zur Bildung von reduzierten Amidderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3,3-Diphenylpropyl)-3-(4-Oxoquinazolin-3(4H)-yl)propanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Dazu gehören:

Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, die an Krankheitswegen beteiligt sind.

Rezeptorbindung: Es kann an bestimmte Rezeptoren binden und deren Aktivität modulieren.

Signaltransduktion: Die Verbindung kann Signaltransduktionswege beeinflussen, was zu Veränderungen der Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and related compounds:

Key Comparative Insights:

Structural Modifications and Bioactivity :

- The target compound ’s 4-oxoquinazoline group distinguishes it from simpler propanamide analogs like propanil (herbicide) and aligns it with HDAC inhibitors such as compound 9d . However, 9d ’s hydroxyacrylamide linker may enhance metal-binding capacity critical for HDAC inhibition, whereas the target’s diphenylpropyl group likely prioritizes lipophilicity over direct enzyme interaction.

- Compared to N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide , the target lacks electron-withdrawing substituents (e.g., Cl), which could reduce electrophilic reactivity and alter pharmacokinetics.

This suggests that the target’s synthesis may face similar challenges in optimizing steric hindrance from the diphenyl group.

Physicochemical Properties :

- The diphenylpropyl group in the target compound increases molecular weight and lipophilicity compared to simpler propanamides like propanil (MW 357.79 vs. 230.08) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Compound 9d ’s hydroxy group and smaller size (MW 276.10) likely improve solubility but limit membrane permeability compared to the target .

Potential Applications: The target’s combination of 4-oxoquinazoline and diphenylpropyl groups suggests dual functionality: the former for enzyme inhibition and the latter for cellular uptake. This contrasts with agrochemical analogs like propanil, where electron-deficient aromatic rings are critical for herbicidal activity .

Biologische Aktivität

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This detailed article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H23N3O

- Molecular Weight : 397.5 g/mol

The compound features a quinazoline moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in tumor cells . This mechanism is critical in cancer therapy as it promotes differentiation and cell cycle arrest.

- Monoamine Transporter Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit dopamine transporters, which can impact neurotransmitter levels and has implications for treating neuropsychiatric disorders .

Anticancer Activity

Research indicates that derivatives of quinazoline exhibit potent anticancer properties. The specific compound has shown promise in preclinical studies where it induced apoptosis in various cancer cell lines. For instance:

- Study Findings : A study evaluating related compounds reported significant antiproliferative effects against human tumor cells, suggesting that N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may share similar properties .

Neuropharmacological Effects

The compound's ability to interact with monoamine transporters suggests potential applications in neuropharmacology:

- Dopamine Reuptake Inhibition : Compounds structurally related to this compound have shown effective inhibition of dopamine reuptake, which is crucial for managing conditions like depression and ADHD .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Various HDAC inhibitors | Anticancer | Induced apoptosis in tumor cells | |

| Diphenyl derivatives | Neuropharmacological | Inhibited dopamine transporters |

These findings highlight the therapeutic potential of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.